
5-Bromo-2,4-dimethylbenzoic acid
Overview
Description
5-Bromo-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a substituted benzoic acid derivative, characterized by the presence of bromine and two methyl groups attached to the benzene ring. This compound is not found naturally but is synthesized for various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylbenzoic acid typically involves the bromination of 2,4-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
5-Bromo-2,4-dimethylbenzoic acid serves as a critical intermediate in organic synthesis. It is utilized for preparing more complex molecules through various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation Reactions : Methyl groups can be oxidized to form carboxylic acids or other derivatives.
- Reduction Reactions : The carboxylic acid group can be reduced to form alcohols or aldehydes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it useful in biochemical assays to explore enzyme interactions.
Medicine
This compound is an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. A study highlighted its role in synthesizing a key intermediate for SGLT2 inhibitors through a scalable process that achieved a yield of 24% on an industrial scale .
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and agrochemicals. Its unique substitution pattern allows for precise control over chemical properties necessary for developing specific industrial products.
Table 1: Key Applications and Reactions of this compound
Application Area | Reaction Type | Key Products |
---|---|---|
Chemistry | Substitution | Substituted benzoic acids |
Biology | Enzyme Inhibition | Potential enzyme inhibitors |
Medicine | Pharmaceutical Synthesis | SGLT2 inhibitors |
Industry | Specialty Chemicals Production | Agrochemicals |
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
- 5-Bromo-2,4-dimethoxybenzoic acid
Uniqueness
5-Bromo-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, where precise control over the chemical structure is required .
Biological Activity
5-Bromo-2,4-dimethylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromine substituent and two methyl groups on the benzoic acid framework. Its molecular formula is C10H11BrO2, and it possesses a molecular weight of approximately 243.1 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against pathogenic fungi such as:
- Candida albicans
- Aspergillus niger
The antifungal mechanism may involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Study on Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans. The study revealed that this compound exhibited an MIC of 30 µg/mL, indicating strong antifungal potential .
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 30 |
Aspergillus niger | 40 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The bromine atom is thought to play a crucial role in enhancing the compound's reactivity towards microbial enzymes and receptors. Additionally, the presence of methyl groups may influence the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYGQDSEFKPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-27-0 | |
Record name | 5-bromo-2,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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